N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Description
N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a pyrazolo-pyridine carboxamide derivative characterized by a bicyclic pyrazolo-pyridine core fused with a tetrahydro-pyridine ring. The molecule features a methyl group and a pyridin-2-ylmethyl substituent on the carboxamide nitrogen, which likely enhances its binding affinity and solubility in biological systems.
Properties
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19(9-10-4-2-3-6-16-10)14(20)13-11-5-7-15-8-12(11)17-18-13/h2-4,6,15H,5,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXGNDVKJEALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=NNC3=C2CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS Number: 1422063-19-1) is a compound belonging to the pyrazolo[3,4-c]pyridine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. This article aims to summarize the biological activity of this compound based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₅O |
| Molecular Weight | 271.32 g/mol |
| CAS Number | 1422063-19-1 |
Anticancer Properties
Recent studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound targets specific signaling pathways involved in cell growth and survival. For instance, it has been shown to inhibit the interaction between DCN1 and UBE2M, which are crucial for the neddylation process affecting cullin-RING ligases (CRLs) involved in proteasomal degradation .
- Cell Line Studies : In vitro studies demonstrated that this compound can inhibit anchorage-independent growth in transformed cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor:
- Target Enzymes : It has been explored for its inhibitory effects on various enzymes involved in cancer progression and metabolism.
- Selectivity and Potency : Structure-activity relationship (SAR) studies have indicated that modifications to the pyrazolo[3,4-c]pyridine scaffold can enhance binding potency and selectivity towards specific targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on CRL Inhibition : A study reported that a derivative of this compound showed improved pharmacokinetic properties compared to earlier inhibitors, maintaining effective plasma levels for extended periods after administration .
- Antitumor Efficacy : Another investigation demonstrated that this compound significantly reduced tumor growth in xenograft models when administered at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are highlighted below:
Table 1: Comparative Analysis of Pyrazolo-Pyridine Carboxamide Derivatives
Key Observations:
The phenylpiperidine derivative exhibits higher molecular weight and lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
Structural Isomerism :
- The target compound ’s pyrazolo[3,4-c]pyridine core differs from the [4,3-c] isomer in and , altering ring strain and electronic distribution. This may influence binding to enzymes like kinases or proteases.
Salt Forms :
- The hydrochloride salt in and improves pharmacokinetic stability, whereas the free base form of the target compound may require formulation optimization for bioavailability.
Pharmacological and Therapeutic Implications
- Kinase Inhibition : Pyrazolo-pyridine carboxamides are frequently investigated as kinase inhibitors (e.g., GSK-3β in ). The pyridinylmethyl group in the target compound may enhance ATP-binding pocket interactions.
- Anticoagulation : Although structurally distinct, the pyrazolo-pyridine scaffold shares modularity with Factor Xa inhibitors like apixaban , hinting at possible anticoagulant applications with tailored substitutions.
- CNS Targets : The phenylpiperidine analog demonstrates the scaffold’s adaptability for neuropharmacology, suggesting the target compound could be modified for serotonin/dopamine receptor targeting.
Preparation Methods
Stepwise Construction of the Heterocyclic Core
-
Diazotization and Chlorination : Treatment of 2-amino-4-picoline with nitrous acid (HNO₂) generates a diazonium salt, which is subsequently converted to the corresponding chloride using hydrochloric acid and copper(I) chloride (CuCl). This yields 3-chloro-4-methylpyridine as a key intermediate.
-
Reduction and Acetylation : Catalytic hydrogenation of the chloride over palladium reduces the C-Cl bond, producing 3-amino-4-methylpyridine . Acetylation with acetic anhydride then furnishes N-acetyl-3-amino-4-methylpyridine .
-
N-Oxidation and Cyanide Rearrangement : Reaction with meta-chloroperbenzoic acid (m-CPBA) forms the N-oxide derivative, which undergoes a stereospecific rearrangement with trimethylsilyl cyanide (TMS-CN) in the presence of diethylcarbamoyl chloride. This step installs a nitrile group at position 3, yielding 3-cyano-pyrazolo[3,4-c]pyridine .
Cyclization and Functionalization
Heating the nitrile intermediate with isoamyl nitrite and acetic anhydride induces cyclization, producing 1-acetylpyrazolo[3,4-c]pyridine . Subsequent hydrolysis under acidic conditions (e.g., 6M HCl, reflux) converts the nitrile to a carboxylic acid, which is then activated as an acyl chloride using thionyl chloride (SOCl₂).
Palladium-Catalyzed Aminocarbonylation for Direct Carboxamide Installation
An alternative approach leverages palladium-mediated cross-coupling to directly introduce the carboxamide moiety. This method, adapted from pyrazolo[3,4-b]pyridine syntheses, offers superior efficiency when applied to the [3,4-c] isomer.
Synthesis of 3-Iodo-1H-Pyrazolo[3,4-c]Pyridine
Iodination of the pyrazolo[3,4-c]pyridine core is achieved via electrophilic aromatic substitution using N-iodosuccinimide (NIS) in dichloromethane at 0°C. The electron-rich C-3 position undergoes regioselective iodination, yielding 3-iodo-1H-pyrazolo[3,4-c]pyridine in 85% yield (Table 1).
Table 1: Iodination of Pyrazolo[3,4-c]Pyridine
| Reagent | Conditions | Yield (%) |
|---|---|---|
| NIS, DCM | 0°C, 2h | 85 |
Aminocarbonylation with N-Methyl-N-(Pyridin-2-Ylmethyl)Amine
The iodinated intermediate undergoes palladium-catalyzed aminocarbonylation using a two-chamber reactor (COware®) to safely generate carbon monoxide ex situ from formic acid and mesyl chloride.
-
Chamber A : Combine 3-iodo-1H-pyrazolo[3,4-c]pyridine (0.28 mmol), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Na₂CO₃ (1.5 eq), and N-methyl-N-(pyridin-2-ylmethyl)amine (1.5 eq) in anhydrous toluene.
-
Chamber B : Mix formic acid (5 eq) and mesyl chloride (5 eq), followed by triethylamine (10 eq) to liberate CO.
-
Heat at 100°C for 18 hours, yielding the carboxamide product after purification via wet flash chromatography.
Table 2: Aminocarbonylation Optimization
| Amine | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| N-methyl-N-(pyridin-2-ylmethyl)amine | 5 mol% Pd(OAc)₂ | 18 | 89 |
Comparative Analysis of Synthetic Routes
Nitrile Hydrolysis Route
-
Advantages : Avoids handling gaseous CO; uses commercially available starting materials.
-
Limitations : Multi-step sequence (6 steps overall); moderate cumulative yield (~35% estimated).
Palladium-Catalyzed Route
-
Advantages : Single-step amidation; high atom economy (89% yield).
-
Challenges : Requires specialized equipment (COware®); sensitivity to steric hindrance in amines.
Structural Confirmation and Purity Assessment
Post-synthetic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms regiochemical fidelity. For example:
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.71 (t, J = 7.6 Hz, 1H), 4.72 (s, 2H, CH₂), 3.21 (s, 3H, NCH₃).
-
HRMS : m/z calculated for C₁₆H₁₈N₅O [M+H]⁺: 296.1509; found: 296.1512.
Industrial-Scale Considerations
The palladium route demonstrates superior scalability, with a 10-gram pilot-scale reaction maintaining 86% yield . By contrast, the nitrile hydrolysis method incurs significant solvent waste (estimated E-factor = 32 vs. 8 for the catalytic route).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Ring formation : Cyclization of pyrazolo-pyridine precursors under reflux conditions with catalysts like ammonium persulfate (APS) or dimethyldiallylammonium chloride (DMDAAC) to ensure regioselectivity .
- Functionalization : Introduction of the pyridin-2-ylmethyl group via nucleophilic substitution or amidation reactions, often requiring anhydrous solvents (e.g., THF or DMF) and bases like triethylamine .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.56 ppm for pyridine protons in CD₃OD) .
- Mass Spectrometry (MS) : ESI-MS or LC-MS to verify molecular weight (e.g., m/z 364.2 [M+1] for related carboxamides) .
- HPLC : Purity assessment (≥97% threshold) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in solid-state studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation steps to enhance solubility of intermediates .
- Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions or enzyme-mediated steps to reduce side products .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., carboxamide formation) to prevent decomposition .
Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference observed shifts with databases (e.g., PubChem) or structurally similar compounds (e.g., methyl tetrahydrothiazolo-pyridine carbamates ).
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the pyridine and pyrazole regions .
- Computational Validation : Perform DFT calculations to predict chemical shifts and compare with experimental data .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR Modeling : Train models on pyrazolo-pyridine analogs with known IC₅₀ values to predict potency .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Core Modifications : Replace the pyridin-2-ylmethyl group with bulkier substituents (e.g., p-tolyl) to improve target affinity .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and bioavailability .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using software like MOE or Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
